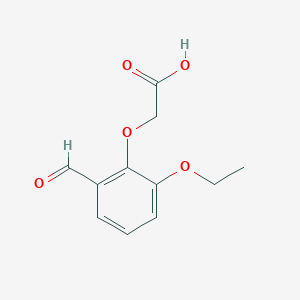

(2-Ethoxy-6-formylphenoxy)acetic acid

Description

Contextualization within Advanced Organic Synthesis

The strategic placement of the ethoxy, formyl, and acetic acid moieties on the phenoxy ring makes (2-Ethoxy-6-formylphenoxy)acetic acid a highly versatile reagent in organic synthesis. The aldehyde group is a reactive handle for a multitude of transformations, including condensations, cycloadditions, and multicomponent reactions. nih.gov The carboxylic acid functionality provides a site for amide bond formation, esterification, and salt formation, enabling its incorporation into larger molecular frameworks. The ethoxy group can influence the compound's solubility and electronic properties, which can be crucial for directing the course of a reaction.

Significance as a Privileged Scaffold and Versatile Building Block

The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to a molecular framework that can serve as a basis for the development of ligands for multiple biological targets. While direct and extensive documentation labeling (2-Ethoxy-6-formylphenoxy)acetic acid as a privileged scaffold is still emerging, its structural motifs are present in compounds with known biological activity. For instance, the phenoxyacetic acid core is a key feature in certain selective COX-2 inhibitors, a class of anti-inflammatory drugs. nih.govarchivepp.commdpi.com

The true strength of (2-Ethoxy-6-formylphenoxy)acetic acid lies in its role as a versatile building block. The presence of multiple, orthogonally reactive functional groups allows for a stepwise and controlled elaboration of the molecule. For example, the formyl group can readily react with amines to form Schiff bases, which can then undergo further cyclization reactions to generate a wide variety of heterocyclic compounds. Research on the related 2-formylphenoxyacetic acid has demonstrated its utility in synthesizing azomethine derivatives with antibacterial properties. nih.gov This highlights the potential of the ethoxy-substituted analogue in similar synthetic endeavors.

Overview of Current Research Trajectories and Potential Areas of Exploration

Current research involving structures related to (2-Ethoxy-6-formylphenoxy)acetic acid is largely focused on the synthesis of novel heterocyclic compounds with potential pharmacological applications. The exploration of its utility in cascade reactions, where multiple bonds are formed in a single synthetic operation, is a promising avenue for the efficient construction of complex molecular architectures. arkat-usa.orgnih.govnih.gov

Future research is likely to delve deeper into the following areas:

Multicomponent Reactions: Utilizing (2-Ethoxy-6-formylphenoxy)acetic acid in one-pot reactions involving three or more starting materials to rapidly generate molecular diversity.

Synthesis of Bioactive Heterocycles: Expanding its use in the synthesis of a broader range of heterocyclic systems, such as quinolines, coumarins, and benzodiazepines, which are prevalent in many pharmaceuticals.

Medicinal Chemistry Programs: A more systematic investigation of derivatives of (2-Ethoxy-6-formylphenoxy)acetic acid for various biological activities, potentially establishing it as a true privileged scaffold. The development of new anti-inflammatory agents and anti-mycobacterial compounds are areas of particular interest. nih.govmdpi.com

The unique combination of reactive sites within (2-Ethoxy-6-formylphenoxy)acetic acid, coupled with the proven biological relevance of its core structure, ensures that this compound will continue to be a valuable tool for chemists in both academic and industrial settings, paving the way for the discovery of new and important molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-6-formylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-2-15-9-5-3-4-8(6-12)11(9)16-7-10(13)14/h3-6H,2,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPIUPDVZUCYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359255 | |

| Record name | (2-ethoxy-6-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141126-82-1 | |

| Record name | (2-ethoxy-6-formylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-ethoxy-6-formylphenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Strategies for (2-Ethoxy-6-formylphenoxy)acetic Acid

The construction of the core (2-Ethoxy-6-formylphenoxy)acetic acid structure relies on established organic chemistry reactions, which can be optimized for efficiency and yield.

The formation of the phenoxyacetic acid core is typically achieved through an alkylation reaction, specifically the Williamson ether synthesis. This would involve the reaction of a substituted phenol (B47542), such as 3-ethoxy-2-hydroxybenzaldehyde, with an α-haloacetic acid ester (e.g., ethyl chloroacetate) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile to displace the halide from the acetate (B1210297) derivative.

A plausible synthetic precursor, 3-ethoxy-2-hydroxybenzaldehyde, can be synthesized through methods like the Reimer-Tiemann or Duff reaction on 2-ethoxyphenol, which introduces the formyl group onto the aromatic ring. Condensation reactions are crucial for building the initial aldehyde. For instance, a Claisen-type condensation can be employed to form related α-alkoxy esters, demonstrating a pathway to construct the ethoxy-substituted portion of the molecule. researchgate.net

Modern synthetic strategies increasingly rely on catalytic systems to improve efficiency and selectivity. Palladium-based catalysts are particularly versatile in organic synthesis and could be applied to the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid. uwm.edu For example, palladium-catalyzed carbonylation of aryl halides or triflates offers a direct route to introduce the carboxylic acid moiety or its ester precursor. mdpi.com

A hypothetical route could involve a palladium-catalyzed coupling of an appropriately substituted aryl halide (e.g., 1-bromo-2,3-diethoxybenzene) with a protected glycolic acid derivative. Alternatively, palladium catalysts are used for alkoxycarbonylation reactions, which could form the acetate side chain. mdpi.com While direct palladium-catalyzed synthesis of this specific molecule is not extensively documented, the principles are well-established for similar structures, such as the synthesis of vinyl acetate where palladium acetate is a key component. uwm.eduresearchgate.net The generation of chiral dicationic palladium complexes has also been shown to be effective in the enantioselective addition of amines to α,β-unsaturated systems, highlighting the broad utility of palladium catalysis. nih.gov

Optimizing reaction conditions is critical for maximizing the yield and purity of (2-Ethoxy-6-formylphenoxy)acetic acid. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base used.

For the alkylation step, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation of the base while leaving the nucleophilic phenoxide relatively free. Temperature control is crucial to prevent side reactions. In catalytic processes, the choice of ligand for the metal catalyst (e.g., phosphine (B1218219) ligands for palladium) can dramatically influence the reaction's outcome. researchgate.net Screening different combinations of catalysts, solvents, and temperatures is a standard approach to identify the optimal conditions for synthesis. researchgate.net For instance, studies on other complex syntheses have shown that lowering catalyst loading or changing additives can improve both reaction efficiency and enantiomeric excess. researchgate.net

Synthesis of Functionalized Derivatives and Analogues of (2-Ethoxy-6-formylphenoxy)acetic Acid

The presence of both a carboxylic acid and a formyl group makes (2-Ethoxy-6-formylphenoxy)acetic acid a valuable intermediate for creating a library of derivatives. cymitquimica.com

The carboxylic acid group can be readily converted into a variety of ester derivatives through Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction with an alcohol (R-OH) is an equilibrium process. To drive the reaction toward the ester product, the alcohol is often used in large excess, or the water byproduct is removed as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Conversely, the ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. masterorganicchemistry.combeilstein-journals.org Basic hydrolysis (saponification) using a base like sodium hydroxide (B78521) is typically irreversible, as the resulting carboxylate salt is unreactive towards the alcohol. Acidification in a separate step is then required to protonate the carboxylate and regenerate the carboxylic acid. masterorganicchemistry.com This esterification-hydrolysis sequence is useful for protecting the carboxylic acid group during transformations on other parts of the molecule.

Table 1: Examples of Ester Derivatives via Fischer Esterification

| Reactant Alcohol | Ester Product Name |

|---|---|

| Methanol | Methyl (2-ethoxy-6-formylphenoxy)acetate |

| Ethanol | Ethyl (2-ethoxy-6-formylphenoxy)acetate |

| Propanol | Propyl (2-ethoxy-6-formylphenoxy)acetate |

The aldehyde (formyl) group is highly reactive and serves as a synthetic handle for producing a wide range of derivatives, most notably Schiff bases and hydrazones. nih.govrsc.org

Schiff bases (or imines) are formed through the condensation reaction of the formyl group with a primary amine (R-NH₂). This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis, and involves the formation of a carbinolamine intermediate followed by dehydration. A variety of Schiff bases have been synthesized from the related 2-formylphenoxy acetic acid by reacting it with different aromatic amines. researchgate.netresearchgate.net

Hydrazones are synthesized in a similar manner by reacting the aldehyde with a hydrazine (B178648) or a substituted hydrazine, such as a hydrazide (R-C(O)NHNH₂). nih.govscience.gov These reactions are generally efficient and provide a straightforward method for modifying the structure and potential activity of the parent compound. nih.govrsc.org

Table 2: Examples of Formyl Group Derivatives

| Reactant | Derivative Type | Product Name |

|---|---|---|

| Aniline | Schiff Base | (2-Ethoxy-6-((phenylimino)methyl)phenoxy)acetic acid |

| 4-Chloroaniline | Schiff Base | (2-((4-Chlorophenyl)imino)methyl)-6-ethoxyphenoxy)acetic acid |

| Hydrazine Hydrate | Hydrazone | (2-Ethoxy-6-(hydrazonomethyl)phenoxy)acetic acid |

Introduction of Halogenated and Diverse Alkoxy Substituents on the Phenoxy Ring

The aromatic ring of (2-Ethoxy-6-formylphenoxy)acetic acid is activated towards electrophilic substitution by the ortho- and para-directing ethoxy and acetic acid ether linkages. This inherent reactivity can be exploited to introduce halogen atoms or additional alkoxy groups, thereby modulating the electronic and steric properties of the molecule.

Halogenation:

Electrophilic halogenation of the phenoxy ring can be achieved using standard halogenating agents. The ethoxy and ether functionalities direct incoming electrophiles to the positions ortho and para to them. Given that the position para to the ethoxy group is occupied by the formyl group, and the other ortho position is substituted by the acetic acid moiety, halogenation is anticipated to occur at the remaining vacant position on the aromatic ring. For instance, chlorination can be accomplished using a chlorinating agent in a suitable solvent. The existence of compounds such as (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid in chemical supplier catalogs confirms the feasibility of such transformations. sigmaaldrich.comaaronchem.combldpharm.com

Table 1: Plausible Conditions for Electrophilic Halogenation

| Halogen | Reagent | Catalyst/Solvent | Expected Product |

| Chlorine | Cl₂ or NCS | Acetic Acid or DMF | (4-Chloro-2-ethoxy-6-formylphenoxy)acetic acid |

| Bromine | Br₂ or NBS | Acetic Acid or CCl₄ | (4-Bromo-2-ethoxy-6-formylphenoxy)acetic acid |

NCS: N-Chlorosuccinimide, NBS: N-Bromosuccinimide, DMF: Dimethylformamide, CCl₄: Carbon tetrachloride. This table represents plausible reaction conditions based on general principles of electrophilic aromatic substitution.

Introduction of Diverse Alkoxy Substituents:

The synthesis of derivatives with multiple alkoxy groups can be approached through several established methods, starting from a dihydroxylated precursor. One common strategy is the Williamson ether synthesis , which involves the reaction of a phenoxide with an alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comlibretexts.org For example, a dihydroxybenzaldehyde could be selectively alkylated in a stepwise manner to introduce different alkoxy groups.

Another powerful method is the Ullmann condensation , a copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.orgnih.govrsc.org This would be particularly useful for introducing alkoxy groups onto a pre-halogenated derivative of (2-Ethoxy-6-formylphenoxy)acetic acid. More modern variations of this reaction, such as the Buchwald-Hartwig amination, can also be adapted for ether synthesis. The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives has been reported, employing a Buchwald-Hartwig coupling as a key step, highlighting the utility of cross-coupling reactions in generating diverse alkoxy-substituted aromatic compounds. nih.gov

A general route to 2,6-dialkoxybenzaldehydes involves the lithiation of 1,3-dialkoxybenzenes followed by formylation. semanticscholar.org This strategy could be adapted to produce a variety of dialkoxybenzaldehydes that could then be converted to the corresponding phenoxyacetic acids.

Table 2: Strategies for Introducing Diverse Alkoxy Substituents

| Reaction Name | Precursor Type | Reagents | General Conditions |

| Williamson Ether Synthesis | Dihydroxybenzaldehyde derivative | Alkyl halide, Base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF, Acetonitrile) |

| Ullmann Condensation | Halogenated phenoxyacetic acid | Alcohol, Copper catalyst, Base | High temperature, polar solvent (e.g., Pyridine, DMF) |

Strategies for Macrocyclization Employing (2-Ethoxy-6-formylphenoxy)acetic Acid as a Building Block

The presence of a formyl group and a carboxylic acid (which can be readily converted into another reactive handle) on the same molecule makes (2-Ethoxy-6-formylphenoxy)acetic acid an attractive building block for the synthesis of macrocycles. The dialdehyde (B1249045) functionality, which can be unmasked from a precursor or formed in situ, is particularly useful in [n+n] condensation reactions with diamines to form macrocyclic Schiff bases.

A common strategy involves the condensation of an aromatic dialdehyde with a diamine under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The rigidity of the aromatic dialdehyde component often leads to the formation of discrete macrocyclic products in good yields. researchgate.net For instance, 2,6-diformylphenol, a close structural analog, can be synthesized and subsequently reacted with various diamines to produce a range of macrocyclic structures.

The general approach would involve the protection of the phenolic hydroxyl and carboxylic acid groups of a suitable precursor, followed by the introduction of two formyl groups. Subsequent reaction with a diamine would lead to the formation of a macrocycle. The specific size and shape of the resulting macrocycle ([2+2], [3+3], etc.) can be influenced by the length and flexibility of the diamine linker.

Table 3: Representative Macrocyclization Reaction

| Aldehyde Precursor | Diamine | Macrocycle Type | Typical Conditions |

| 2,6-Diformyl-4-methylphenol | 1,2-Diaminoethane | [2+2] Macrocycle | Methanol, reflux |

| 2,6-Diformyl-4-tert-butylphenol | 1,3-Diaminopropane | [2+2] Macrocycle | Methanol, reflux |

This table presents examples based on reactions of similar 2,6-diformylphenol derivatives.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid and its derivatives. Key areas of focus include the use of greener solvents, alternative energy sources, and atom-economical reactions.

The synthesis of phenoxyacetic acids has been shown to be amenable to green chemistry approaches. For instance, the use of microwave irradiation in solvent-free conditions has been reported for the synthesis of various substituted phenoxyacetic acids. This method often leads to significantly reduced reaction times and improved yields compared to conventional heating.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phenoxyacetic Acids

| Method | Reaction Time | Solvents | Energy Input |

| Conventional Heating | Several hours | Often requires organic solvents | Prolonged heating |

| Microwave Irradiation | Minutes | Can be performed solvent-free | Short bursts of high energy |

The choice of solvent is another critical aspect of green synthesis. Water is an ideal green solvent, and reactions such as the synthesis of some phenoxyacetic acid derivatives have been successfully carried out in aqueous media. The development of catalytic systems that are effective in water or other environmentally benign solvents is an active area of research. For the synthesis of salicylaldehyde (B1680747) derivatives, which are precursors to the title compound, green methods such as catalysis by immobilized enzymes in aqueous-organic media have been explored.

Furthermore, designing synthetic routes that maximize atom economy—the incorporation of all atoms from the starting materials into the final product—is a fundamental principle of green chemistry. Condensation reactions, such as those used in the macrocyclization strategies discussed above, are generally atom-economical as they typically only produce a small molecule byproduct like water.

By integrating these green chemistry principles, the synthesis of (2-Ethoxy-6-formylphenoxy)acetic acid and its derivatives can be made more sustainable and environmentally responsible.

Chemical Reactivity and Mechanistic Insights

Reactivity Profiling of the Formyl and Carboxylic Acid Functional Groups

The formyl and carboxylic acid groups are the primary centers of reactivity in (2-Ethoxy-6-formylphenoxy)acetic acid. Their distinct chemical behaviors allow for selective transformations.

The formyl group (-CHO) , an aldehyde, is characterized by its electrophilic carbonyl carbon. This makes it a prime target for nucleophilic attack. It can undergo a wide array of reactions, including:

Condensation Reactions: The formyl group can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and related derivatives. cymitquimica.com

Oxidation: It can be readily oxidized to the corresponding carboxylic acid using common oxidizing agents.

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like sodium borohydride.

Wittig Reaction: Reaction with phosphorus ylides can convert the formyl group into an alkene.

The carboxylic acid group (-COOH) imparts acidic properties to the molecule and can participate in several key reactions:

Deprotonation: As an acid, it readily donates its proton in the presence of a base to form a carboxylate salt.

Esterification: It can be converted into an ester by reacting with an alcohol under acidic conditions. smolecule.com

Reduction: Stronger reducing agents, such as lithium aluminum hydride, are required to reduce the carboxylic acid to a primary alcohol. smolecule.com

Amide Formation: The carboxylic acid can be activated (e.g., converted to an acyl chloride) and then reacted with an amine to form an amide.

The dual presence of these groups allows for a rich and varied reaction profile, as summarized in the table below.

| Functional Group | Type of Reaction | Reagent/Condition | Resulting Functional Group |

|---|---|---|---|

| Formyl (-CHO) | Nucleophilic Addition (e.g., Grignard) | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid | |

| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | |

| Condensation | H₂N-R | Imine | |

| Carboxylic Acid (-COOH) | Esterification | R-OH, H⁺ catalyst | Ester |

| Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol | |

| Acyl Halide Formation | SOCl₂ or PCl₅ | Acyl Chloride | |

| Decarboxylation | Heat (if β-keto acid) | Loss of CO₂ |

Intramolecular Cyclization Reactions and Novel Scaffold Formation (e.g., Benzofurans from Related Structures)

One of the most significant reactive pathways for (2-Ethoxy-6-formylphenoxy)acetic acid and its analogues is intramolecular cyclization, which leads to the formation of novel heterocyclic scaffolds, most notably benzofurans. Benzofurans are important structural motifs found in numerous natural products and pharmacologically active compounds. nih.govnih.gov

The synthesis of benzofurans from o-formylphenoxyacetic acid precursors is a well-established transformation. lbp.world For instance, the reaction of salicylaldehyde (B1680747) with chloroacetic acid yields o-formylphenoxyacetic acid, which upon heating with acetic anhydride, cyclizes to form a benzofuran (B130515). lbp.world

For a closely related compound, 4-methoxy-2-(2-formylphenoxy)acetic acid, a specific cyclization mechanism has been proposed. researchgate.net This reaction proceeds by heating the starting material in acetic anhydride. The proposed mechanism involves:

Dehydration of the carboxylic acid group to form a highly reactive ketene (B1206846) intermediate.

An intramolecular [2+2] cycloaddition between the newly formed ketene and the adjacent formyl group.

A subsequent cycloreversion (retro [2+2] cycloaddition) that expels a molecule of carbon dioxide (CO₂).

The final product is the corresponding substituted benzofuran. researchgate.net

This pathway highlights a sophisticated thermal reaction cascade that transforms a linear precursor into a valuable bicyclic aromatic system. It is highly probable that (2-Ethoxy-6-formylphenoxy)acetic acid undergoes a similar transformation to yield 7-ethoxybenzofuran, demonstrating its utility as a precursor for creating complex molecular architectures.

Electrophilic and Nucleophilic Reaction Pathways

The electronic distribution in (2-Ethoxy-6-formylphenoxy)acetic acid creates distinct electrophilic and nucleophilic sites, governing its interaction with various reagents.

Electrophilic Pathways: The primary electrophilic center is the carbonyl carbon of the formyl group. It is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles. The aromatic ring, while activated by the electron-donating ethoxy group, is deactivated by the electron-withdrawing formyl and carboxylic acid groups, making electrophilic aromatic substitution challenging but possible under specific conditions.

Nucleophilic Pathways: The molecule possesses several nucleophilic sites:

The oxygen atoms of the ethoxy group, the formyl group, and the ether linkage all have lone pairs of electrons and can act as Lewis bases or nucleophiles.

Upon deprotonation, the resulting carboxylate anion is a potent nucleophile.

The aromatic ring itself is electron-rich due to the ethoxy group and can participate in certain nucleophilic reactions, particularly in metal-catalyzed cross-coupling processes.

The interplay between these sites is crucial. For example, in the Williamson ether synthesis, an alkoxide acts as a nucleophile attacking an alkyl halide. masterorganicchemistry.com In an intramolecular context, a deprotonated phenol (B47542) could attack a side chain to form a cyclic ether.

| Site on Molecule | Character | Potential Reactant | Reaction Type |

|---|---|---|---|

| Formyl Carbon | Electrophilic | Grignard Reagents (Nucleophile) | Nucleophilic Addition |

| Carboxylate Oxygen (deprotonated) | Nucleophilic | Alkyl Halide (Electrophile) | Nucleophilic Substitution (SN2) |

| Aromatic Ring | Nucleophilic (activated) | Electrophiles (e.g., Br⁺) | Electrophilic Aromatic Substitution |

| Ether Oxygen | Nucleophilic (Lewis Base) | Protons/Lewis Acids | Acid-Base Reaction |

Mechanistic Elucidation of Key Transformations through Kinetic and Thermodynamic Studies

Understanding the precise mechanisms of the reactions involving (2-Ethoxy-6-formylphenoxy)acetic acid requires detailed kinetic and thermodynamic investigations. While specific studies on this exact molecule are not widely published, research on analogous structures provides significant insight into the methodologies used.

Thermodynamic Studies: For related benzofuranone antioxidants, thermodynamic parameters such as Gibbs free energy changes (ΔG) for proton release, hydrogen atom donation, and electron transfer have been determined in Dimethyl sulfoxide (B87167) (DMSO). nih.gov These studies revealed that such compounds can be potent proton donors and that their thermodynamic properties correlate well with Hammett substituent parameters. nih.gov Similar computational and experimental studies on (2-Ethoxy-6-formylphenoxy)acetic acid could quantify the stability of intermediates and the driving forces for its reactions, such as the cyclization to benzofuran.

Kinetic Studies: The rates of reactions can be monitored to elucidate mechanistic pathways. For example, the rate of hydrogen atom transfer from benzofuranone analogues to radicals like DPPH• has been measured using UV-vis absorption spectroscopy. nih.gov Such kinetic data can help determine the rate-determining step of a reaction, distinguishing between different possible mechanisms, such as concerted versus stepwise pathways. nih.gov For the intramolecular cyclization, kinetic studies could confirm the proposed ketene intermediate pathway by investigating reaction rates at different temperatures and concentrations. researchgate.net

Computational Modeling: Theoretical calculations are increasingly used to map out reaction energy profiles. Methods like Density Functional Theory (DFT) can be employed to calculate the energies of reactants, transition states, and products. semanticscholar.org This approach was used to confirm the stability of a formed benzofuran product over another potential isomer in a related synthesis, showing one product to be more stable by 5.34 kcal/mol. semanticscholar.org Such calculations for the cyclization of (2-Ethoxy-6-formylphenoxy)acetic acid could validate the proposed mechanism involving the ketene intermediate and predict the feasibility of the reaction under different conditions. researchgate.net

| Study Type | Methodology | Information Gained | Relevance to (2-Ethoxy-6-formylphenoxy)acetic acid |

| Thermodynamics | Calorimetry, Electrochemistry, Computational Chemistry | Gibbs Free Energy (ΔG), Enthalpy (ΔH), Entropy (ΔS), Redox Potentials | Determines reaction feasibility and product stability (e.g., benzofuran formation). nih.gov |

| Kinetics | Spectroscopy (UV-Vis, NMR), Reaction Sampling | Rate Laws, Activation Energy (Ea), Rate-Determining Step | Elucidates the sequence of steps in transformations like intramolecular cyclization. nih.gov |

| Computational | DFT, Ab initio methods | Transition State Structures, Reaction Energy Profiles | Provides a molecular-level picture of the reaction pathway and validates proposed mechanisms. researchgate.netsemanticscholar.org |

By applying these investigative tools, a comprehensive understanding of the chemical reactivity and mechanistic pathways of (2-Ethoxy-6-formylphenoxy)acetic acid can be achieved, paving the way for its strategic use in organic synthesis.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for (2-Ethoxy-6-formylphenoxy)acetic acid are not widely published, a theoretical analysis based on its constituent functional groups allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the substituted benzene (B151609) ring would appear as complex multiplets, typically in the downfield region. The aldehyde proton is highly deshielded and would present as a singlet at a significantly downfield chemical shift. The protons of the ethoxy group and the methylene (B1212753) protons of the acetic acid moiety would also exhibit characteristic signals.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbons of the aldehyde and carboxylic acid functional groups are expected to resonate at the lowest field. The aromatic carbons would appear in the intermediate region, with their specific shifts influenced by the attached substituents (ethoxy, formyl, and O-CH₂COOH groups). The aliphatic carbons of the ethoxy and acetic acid groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (2-Ethoxy-6-formylphenoxy)acetic acid

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~10.0 - 13.0 (s, 1H) | ~170 - 175 |

| Aldehyde (-CHO) | ~9.8 - 10.5 (s, 1H) | ~190 - 195 |

| Aromatic Ring (-C₆H₃-) | ~6.8 - 7.8 (m, 3H) | ~110 - 160 |

| Methylene (-OCH₂COO-) | ~4.7 (s, 2H) | ~65 - 70 |

| Ethoxy Methylene (-OCH₂CH₃) | ~4.1 (q, 2H) | ~64 - 68 |

| Ethoxy Methyl (-OCH₂CH₃) | ~1.4 (t, 3H) | ~14 - 16 |

Note: These are predicted values based on standard chemical shift tables and data from analogous compounds. Actual experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation pathways.

The molecular formula for (2-Ethoxy-6-formylphenoxy)acetic acid is C₁₁H₁₂O₅, which corresponds to a molecular weight of 224.21 g/mol and a monoisotopic mass of 224.06847 Da. uni.lusigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

In electrospray ionization (ESI), a soft ionization technique, the compound is expected to be readily detected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 223.06119 would be prominent. uni.lu In positive ion mode, adducts such as the protonated molecule [M+H]⁺ at m/z 225.07575 and the sodium adduct [M+Na]⁺ at m/z 247.05769 are anticipated. uni.lu

Under harsher ionization conditions, such as electron ionization (EI), or through tandem mass spectrometry (MS/MS), the molecule will fragment in a predictable manner based on its functional groups. Key fragmentation pathways would likely include:

α-cleavage: Loss of the hydrogen atom from the formyl group (M-1) or the entire formyl group (M-29). miamioh.edu

Loss of the carboxylic acid group: Cleavage resulting in the loss of a COOH radical (M-45). libretexts.org

Ether cleavage: Scission of the ether bonds, leading to fragments corresponding to the phenoxy moiety and the ethoxy group.

Table 2: Predicted Mass Spectrometry Data for (2-Ethoxy-6-formylphenoxy)acetic acid

| Adduct/Fragment | Ionization Mode | Predicted m/z | Description |

| [M-H]⁻ | ESI (-) | 223.06119 | Deprotonated molecule uni.lu |

| [M+H]⁺ | ESI (+) | 225.07575 | Protonated molecule uni.lu |

| [M+Na]⁺ | ESI (+) | 247.05769 | Sodium adduct uni.lu |

| [M+K]⁺ | ESI (+) | 263.03163 | Potassium adduct uni.lu |

| C₉H₇O₄⁻ | EI/MS-MS | 179.03 | Loss of ethoxy group (-C₂H₅) |

| C₇H₅O₂⁺ | EI/MS-MS | 121.03 | A common fragment for substituted benzaldehydes, potentially from cleavage of the ether and acid groups. nih.gov |

Predicted m/z values are based on theoretical calculations and known fragmentation patterns. uni.lumiamioh.edulibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present in a compound. The IR spectrum of (2-Ethoxy-6-formylphenoxy)acetic acid is expected to display several characteristic absorption bands.

The key functional groups and their expected vibrational frequencies are:

Carboxylic Acid (O-H and C=O): A very broad absorption band for the O-H stretch is expected in the range of 3300-2500 cm⁻¹. The C=O stretching vibration will appear as a strong, sharp peak around 1700-1725 cm⁻¹.

Aldehyde (C-H and C=O): The aldehyde C=O stretch typically appears at a slightly higher frequency than a ketone, around 1720-1740 cm⁻¹. Two weak C-H stretching bands (Fermi doublets) are characteristic for aldehydes and are found around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic Ring (C=C and C-H): Aromatic C=C in-ring stretching vibrations usually appear in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic protons occurs above 3000 cm⁻¹.

Ether (C-O): The C-O stretching vibrations for the aryl-alkyl ether and the alkyl ether components will result in strong absorptions in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.

Aliphatic C-H: The C-H stretching from the ethoxy and methylene groups will be observed just below 3000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for (2-Ethoxy-6-formylphenoxy)acetic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |

| Aldehyde | C=O stretch | 1740 - 1720 | Strong |

| Aldehyde | C-H stretch | ~2850 and ~2750 | Weak to Medium |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Aromatic | C=C stretch | 1600 - 1450 | Medium to Weak |

| Ether | C-O stretch | 1250 - 1000 | Strong |

| Alkane (Ethoxy/Methylene) | C-H stretch | 2980 - 2850 | Medium |

These are generalized predictions. The IR spectrum of a related compound, phenoxyacetic acid, shows characteristic peaks for the carboxylic acid and the aryl ether linkage. nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, it reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

A search of publicly available scientific databases did not yield any single-crystal X-ray diffraction studies for (2-Ethoxy-6-formylphenoxy)acetic acid. While structural data exists for related compounds like complexes of 2-formyl phenoxyacetic acid, the specific crystal structure of the title compound remains undetermined. researchgate.net Were such a study to be conducted, it would provide invaluable, unambiguous information on its solid-state conformation and intermolecular hydrogen bonding network, particularly involving the carboxylic acid moieties.

Application of Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of pure compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is an ideal technique for the analysis of (2-Ethoxy-6-formylphenoxy)acetic acid. Reversed-phase high-performance liquid chromatography (HPLC) could effectively separate the compound from impurities, followed by detection using MS. rsc.org ESI would be the preferred ionization source, likely in negative ion mode to detect the [M-H]⁻ ion, which is typical for carboxylic acids and provides high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. Therefore, derivatization would be required to convert the carboxylic acid into a more volatile ester, for example, a methyl or silyl (B83357) ester. Following derivatization, GC-MS analysis would provide both retention time information and a detailed mass spectrum, which is useful for structural confirmation. The related compound, (2-Formylphenoxy)acetic acid, has been analyzed using GC-MS, indicating the feasibility of this approach for the broader class of formylphenoxy acids. nih.gov

These hyphenated methods are crucial not only for initial characterization but also for quantitative analysis in various matrices and for metabolic or degradation studies.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational chemistry, employed to elucidate the electronic structure and predict the reactivity of molecules like (2-Ethoxy-6-formylphenoxy)acetic acid. By calculating the distribution of electron density, DFT methods can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting how the molecule will interact with other chemical species.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Predicted Electronic Properties of (2-Ethoxy-6-formylphenoxy)acetic acid

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C11H12O5 | Basic elemental composition |

| Molecular Weight | 224.21 g/mol | Mass of one mole of the compound |

| XlogP (predicted) | 1.3 | Indicates lipophilicity |

Molecular Dynamics Simulations for Conformational Landscape Analysis and Solution-Phase Behavior

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with a solvent. For (2-Ethoxy-6-formylphenoxy)acetic acid, MD simulations can explore the rotational freedom around its single bonds, particularly the ether linkage and the bond connecting the phenoxy group to the acetic acid moiety.

In the context of related acetic acid derivatives, MD simulations have been used to study their behavior at interfaces, such as the air-water interface. osti.gov Such studies can be relevant for understanding the environmental fate or the mechanism of action of (2-Ethoxy-6-formylphenoxy)acetic acid if it were to be used in applications where interfacial phenomena are important.

Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry and materials science for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. For (2-Ethoxy-6-formylphenoxy)acetic acid, QSAR can be instrumental in designing derivatives with enhanced or specific activities.

A QSAR study on phenoxyacetic acid congeners has shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are key determinants of their biological efficacy. mdpi.com By systematically modifying the structure of (2-Ethoxy-6-formylphenoxy)acetic acid, for instance, by changing the ethoxy group to other alkoxy groups or substituting the formyl group, and then calculating various molecular descriptors, a QSAR model can be built.

This model can then predict the activity of new, unsynthesized derivatives, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. This rational design approach saves significant time and resources compared to traditional trial-and-error methods.

In silico Docking Studies for Ligand-Target Interaction Prediction

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as (2-Ethoxy-6-formylphenoxy)acetic acid, into the binding site of a protein target.

The goal of molecular docking is to predict the binding mode and affinity of the ligand. A successful docking study can provide a detailed three-dimensional view of the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors.

Cheminformatics Approaches in Chemical Library Design and Virtual Screening

Cheminformatics combines computational techniques with chemical information to support drug discovery and other chemical research. For (2-Ethoxy-6-formylphenoxy)acetic acid, cheminformatics can be used to design a virtual library of related compounds. This involves systematically enumerating possible modifications to the core structure, creating a large set of virtual molecules.

Once a virtual library is created, it can be subjected to virtual screening. This process uses computational methods to rapidly assess a large number of compounds and identify those that are most likely to have the desired properties. Virtual screening can be based on ligand properties (e.g., similarity to known active compounds) or on docking scores against a biological target.

This approach allows for the efficient exploration of a vast chemical space, far beyond what is feasible through experimental synthesis and testing. By filtering the library down to a manageable number of promising candidates, cheminformatics significantly accelerates the discovery of new lead compounds.

Biological Activity and Pharmacological Mechanisms

Investigation of Integrase Inhibitory Potential and Antiviral Applications of Related Phenoxyacetic Acid Derivatives

The phenoxyacetic acid scaffold is a key structural component in various compounds with demonstrated biological functions, including antiviral applications. mdpi.com Research into novel phenoxyacetic acid derivatives has explored their potential to combat viral infections.

In one study, a series of substituted phenoxyacetic acid-derived pyrazolines were synthesized and evaluated for their in vitro antiviral activity. researchgate.netnih.gov However, none of the synthesized compounds demonstrated specific antiviral activity, with the 50% antivirally effective concentration (EC₅₀) being less than five-fold lower than the minimum cytotoxic concentration. nih.gov The most cytotoxic compound in this series was identified as 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl-4,5-dihydro-1H-5-pyrazolyl]-2-methoxyphenoxy}acetic acid, which showed a minimum cytotoxic concentration of 0.16 µg/mL in human embryonic lung (HEL) cells. nih.gov

Another derivative, N-(2-methyl-3-oxo-6-(trifluoromethyl)-1-thia-4-azaspiro[4.4]nonan-4-yl)-2-phenoxyacetamide, was found to slow the replication of human coronavirus 229E. jetir.org While broad antiviral applications are still under investigation, these findings suggest that the phenoxyacetic acid moiety is a viable starting point for the development of new antiviral agents. mdpi.comgoogle.com Phytochemicals, for instance, have been studied for their antiviral effects against SARS-CoV-2, with many showing potential by interacting with viral proteins like the S protein. nih.gov

Anti-mycobacterial Activity and Associated Molecular Mechanisms of Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives have emerged as a promising class of compounds in the search for new anti-mycobacterial agents, particularly against Mycobacterium tuberculosis. jetir.org The unique and impermeable cell wall of mycobacteria presents a significant challenge for many antibiotics, necessitating the development of novel drugs. mdpi.com

A series of phenoxyacetic acid derivatives containing a pyrazole (B372694) ring were synthesized and tested against Mycobacterium tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov One compound, 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (3f), was particularly potent, with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against both strains. nih.gov Another study highlighted methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonate as having promising activity against the H37Rv strain. jetir.org

The molecular mechanism of anti-mycobacterial agents often involves targeting unique cellular components or pathways within the bacteria. nih.gov For some drugs, this involves inhibiting the synthesis of the mycobacterial cell envelope's unique polymers. nih.gov The lipophilicity of a compound can also play a crucial role; more lipophilic molecules generally show higher permeability through the hydrophobic mycobacterial cell wall, leading to greater activity. mdpi.com The effectiveness of some purine (B94841) derivatives against M. tuberculosis suggests that their mechanism of action might be specific to mycobacteria, as they show no activity against other Gram-positive bacteria. psu.edu

| Compound Derivative | Target Strain | Activity (MIC) |

|---|---|---|

| 2{-[4-(1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid (3f) | M. tuberculosis H37Rv & INH-Resistant | 0.06 µg/mL nih.gov |

| methyl N'-(4-(1H-pyrrol-1-yl)benzoyl)formohydrazonate | M. tuberculosis H37Rv | Promising Activity jetir.org |

| 9-benzyl-2-chloro-6-(2-furyl)purine | M. tuberculosis H37Rv | 0.78 µg/mL psu.edu |

Anti-inflammatory and Cyclooxygenase (COX) Inhibition Studies of Synthesized Analogues

Phenoxyacetic acid derivatives are recognized for their anti-inflammatory properties, often mediated through the inhibition of cyclooxygenase (COX) enzymes. jetir.org COX enzymes are central to the inflammatory process as they catalyze the production of prostaglandins. nih.govnih.gov There are two main isoforms: COX-1, which is constitutively expressed and serves a "housekeeping" role, and COX-2, which is inducible and highly expressed during inflammation. nih.gov Selective COX-2 inhibitors are sought after as they can provide anti-inflammatory effects with fewer gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

Studies on novel phenoxyacetic acid derivatives have aimed to develop potent and selective COX-2 inhibitors. mdpi.com In one such study, a series of analogues were synthesized and evaluated, leading to the identification of compounds with significant COX-2 inhibition, with IC₅₀ values in the range of 0.06–0.09 μM. mdpi.com These compounds demonstrated potent anti-inflammatory effects in vivo, significantly reducing paw thickness and weight in carrageenan-induced paw edema models. mdpi.com The anti-inflammatory action was further supported by a reduction in the levels of inflammatory mediators like TNF-α and PGE-2. mdpi.com

The mechanism often involves the inhibition of the NF-κB pathway. nih.gov By inhibiting COX-2, the production of reactive oxygen species (ROS) is decreased, which in turn keeps NF-κB in an inactive state, preventing the production of pro-inflammatory cytokines. nih.gov

| Compound Class | Mechanism | Key Findings |

|---|---|---|

| Phenoxyacetic Acid Analogues | Selective COX-2 Inhibition | IC₅₀ values of 0.06–0.09 μM; significant in vivo anti-inflammatory activity. mdpi.com |

| 2-phenoxynicotinic acid hydrazides | Moderate COX-1 Inhibition, Weak COX-2 Inhibition | Showed moderate to high anti-inflammatory activity compared to mefenamic acid. nih.gov |

| Acetic acid-derived NSAIDs (e.g., aceclofenac) | Nerve Action Potential Depression | Aceclofenac showed an IC₅₀ of 0.47 mM for depressing compound action potentials. mdpi.com |

Cytotoxic and Anticancer Activities: Cellular and Molecular Mechanisms of Action

The phenoxyacetic acid framework is integral to compounds showing promise in cancer therapy. mdpi.com Derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including breast cancer (MCF-7), neuroblastoma (SK-N-SH), and hepatocellular carcinoma (HepG2, Huh7). mdpi.comnih.gov

One study found that a novel phenoxyacetamide derivative was most effective against HepG2 cells with an IC₅₀ of 6.9 ± 0.7 μM, which is more potent than the standard drug 5-Fluorouracil (IC₅₀ of 8.3 ± 1.8 μM). mdpi.com Another derivative showed high efficacy against the Huh7 cell line with an IC₅₀ of 5.67 ± 0.57 µM and exhibited a better safety profile against normal lung fibroblast cells compared to Sorafenib. mdpi.com The presence of a substituted phenoxy group is considered a crucial structural feature for the selective inhibition of cancer cells. mdpi.com

The molecular mechanisms underlying these anticancer effects are multifaceted. They can involve the induction of apoptosis (programmed cell death) through the activation of caspases (Casp-3, Casp-8, Casp-9) and modulation of apoptosis-related genes like p53, Bax, and Bcl-2. mdpi.comnih.gov For instance, some derivatives induce apoptosis by generating intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction. nih.gov They can also interfere with the cell cycle, causing arrest in the G0/G1 phase. nih.gov Furthermore, some phenoxyacetic acid derivatives inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases (MMP-2 and MMP-9). mdpi.com

| Compound Derivative | Cancer Cell Line | Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Novel phenoxyacetamide derivative | HepG2 (Hepatocellular) | 6.9 ± 0.7 μM mdpi.com | Induction of apoptosis, inhibition of MMP-2 and MMP-9. mdpi.com |

| Sorafenib analogue with modified phenoxy fragment | Huh7 (Hepatocellular) | 5.67 ± 0.57 µM mdpi.com | Selective inhibition, improved safety profile. mdpi.com |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (Breast), SK-N-SH (Neuroblastoma) | Significant anticancer activity nih.gov | Not specified. nih.gov |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | Promising cytotoxicity core.ac.uk | Not specified. core.ac.uk |

Antibacterial and Antifungal Activity of Schiff Base Derivatives

Schiff bases, compounds containing an imine or azomethine group (>C=N–), derived from phenoxyacetic acids have demonstrated significant antibacterial and antifungal properties. jetir.orgnih.govnih.gov These derivatives are often synthesized through the condensation of an amine with a carbonyl compound. nih.gov

In various studies, Schiff base derivatives have been screened against a range of bacterial and fungal strains. For example, Schiff bases derived from 2-formyl phenoxyacetic acid and substituted aromatic amines showed activity against E. coli. jetir.org Other studies have reported that Schiff base metal complexes, particularly those with copper, exhibit enhanced antimicrobial activity compared to the Schiff base ligand alone. scispace.combiotech-asia.org The biological activity of these compounds is often attributed to the imine group. biotech-asia.org

For instance, certain Schiff bases showed high antibacterial activity against Gram-positive bacteria like Micrococcus luteus and S. aureus with MIC values as low as 12.5-25 μg/mL. nih.gov Some derivatives also exhibit potent antifungal activity against species like Aspergillus niger. nih.gov The introduction of certain substituents, such as chloro and cyano groups, can enhance the antibacterial effects of the Schiff bases. nih.gov

| Schiff Base Derivative Type | Microorganism | Activity Highlight |

|---|---|---|

| Derived from 5-aminopyrazoles | Micrococcus luteus, S. aureus | MIC = 12.5-25 μg/mL. nih.gov |

| Derived from 5-aminopyrazoles | Aspergillus niger | MIC = 12.5 μg/mL. nih.gov |

| Derived from aminophenazone (with chloro/cyano groups) | E. coli, S. aureus, S. typhimurium, S. pyogenes | Good activity with MIC of 6.25 μg/mL. nih.gov |

| Metal complexes (Cu, Ni, Mn) | Staphylococcus aureus | Cu(II) complex showed higher activity than the standard drug, ciprofloxacin. scispace.com |

Analgesic Effects and Related Pharmacodynamic Investigations of Associated Compounds

Compounds related to phenoxyacetic acid have been investigated for their analgesic, or pain-relieving, effects. nih.govnih.gov These effects are often linked to their anti-inflammatory activity, particularly the inhibition of prostaglandin (B15479496) synthesis. mdpi.com

A series of 2-phenoxynicotinic acid hydrazides were synthesized and showed moderate to high analgesic activity in comparison to the reference drug, mefenamic acid. nih.gov In another study, the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) was identified as having notable analgesic activity alongside its anti-inflammatory and anticancer properties. nih.gov

Pharmacodynamic studies often utilize models like the hot plate test to measure pain latency. For certain phenoxyacetic acid derivatives, a significant increase in pain latency period was observed, indicating a strong analgesic effect. mdpi.com For example, compound 5f in one study showed a 49.50% increase in latency time at 120 minutes. mdpi.com The analgesic action of some non-steroidal anti-inflammatory drugs (NSAIDs) is also attributed to their ability to suppress nerve action potential conduction. mdpi.com

Elucidation of Interactions with Specific Molecular Targets and Signaling Pathways

The diverse pharmacological effects of phenoxyacetic acid derivatives are a result of their interactions with various molecular targets and signaling pathways.

Cyclooxygenase (COX) Enzymes: As detailed in section 6.3, a primary target for the anti-inflammatory and analgesic effects of these compounds is the COX enzyme, particularly the COX-2 isoform. nih.govmdpi.comnih.gov

NF-κB Signaling Pathway: The inhibition of COX-2 can lead to the downstream suppression of the NF-κB pathway, which is a critical regulator of genes involved in inflammation and immune responses. nih.gov

Apoptosis-Related Proteins: In the context of anticancer activity, these derivatives interact with key proteins in the apoptosis pathway. This includes upregulating pro-apoptotic proteins like p53 and Bax, and downregulating anti-apoptotic proteins like Bcl-2, as well as activating executioner caspases (e.g., Caspase-3). mdpi.comnih.gov

Matrix Metalloproteinases (MMPs): The anti-metastatic potential of some derivatives is linked to the inhibition of MMP-2 and MMP-9, enzymes that are crucial for cancer cell invasion and migration. mdpi.com

Cellular Membranes: Some phenoxyacetic acid derivatives have been shown to directly affect cell membranes. For example, certain derivatives can induce hyperpolarization of the striated muscle fibre membrane and stabilize the membrane potential of liver cells, indicating an influence on cellular excitability and ion transport. nih.gov

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel: In the context of analgesia, some related compounds act as antagonists of the TRPA1 channel, which is involved in pain signaling. nih.gov

These interactions highlight the ability of the phenoxyacetic acid scaffold to be chemically modified to target a wide array of biological processes, making it a valuable template for drug discovery.

Detailed Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

The optimization of the biological potency of compounds derived from the (2-Ethoxy-6-formylphenoxy)acetic acid scaffold has been the subject of detailed structure-activity relationship (SAR) studies. These investigations systematically modify different regions of the molecule to understand their influence on its pharmacological activity, primarily as selective inhibitors of cyclooxygenase-2 (COX-2). Research has focused on elucidating the roles of the phenoxyacetic acid core, the ethoxy and formyl substituents, and the modifications of these functional groups.

A significant body of research has explored the synthesis of novel phenoxyacetic acid derivatives with the goal of developing potent and selective anti-inflammatory agents. mdpi.comnih.gov These studies often utilize a (substituted)-formylphenoxy)acetic acid as a key intermediate. The general synthetic route involves the reaction of a substituted salicylaldehyde (B1680747) with ethyl bromoacetate, followed by hydrolysis to yield the corresponding phenoxyacetic acid. mdpi.com This intermediate then serves as a versatile scaffold for further derivatization, particularly at the formyl group. mdpi.com

One of the primary strategies for enhancing biological potency has been the condensation of the formyl group with various hydrazides to form hydrazone linkages. mdpi.com This approach has yielded compounds with significantly increased COX-2 inhibitory activity. The SAR analyses from these studies reveal several key insights:

Modification of the Formyl Group: The conversion of the aldehyde in the parent structure to a hydrazone is crucial for enhanced activity. For instance, reacting 2-(4-formyl-2-methoxyphenoxy)acetic acid with different benzohydrazides has produced derivatives with potent COX-2 inhibition. mdpi.com

Substituents on the Phenyl Ring of the Hydrazone Moiety: The nature and position of substituents on the benzohydrazide (B10538) part of the molecule dramatically affect potency.

Electron-withdrawing groups, such as chlorine, at the para-position of the phenyl ring tend to enhance COX-2 inhibitory activity. mdpi.com

The presence of a hydroxyl group on the benzohydrazide moiety has also been shown to be favorable. mdpi.com

The Phenoxyacetic Acid Moiety: The acidic head of the molecule is a critical pharmacophoric feature, known to be important for binding to the active site of the COX-2 enzyme. mdpi.com

Substituents on the Phenoxy Ring: While the parent compound has an ethoxy group, related studies on methoxy-substituted analogs provide valuable SAR data. The methoxy (B1213986) group at the C2 position of the phenoxy ring is considered important for activity. mdpi.com

The following tables summarize the SAR data from studies on derivatives of a closely related scaffold, 2-(4-formyl-2-methoxyphenoxy)acetic acid, which provide strong inferential data for the SAR of (2-Ethoxy-6-formylphenoxy)acetic acid derivatives.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Hydrazone Derivatives

| Compound | R | R¹ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) COX-1/COX-2 |

| 5d | H | 4-Cl | 11.52 | 0.08 | 144 |

| 5e | H | 4-OH | 15.61 | 0.07 | 223 |

| 5f | H | 2-OH | 9.85 | 0.06 | 164.16 |

| 7b | CH₂Ph | - | 12.35 | 0.09 | 137.22 |

| Celecoxib (B62257) | - | - | 10.93 | 0.05 | 218.6 |

| Mefenamic acid | - | - | 5.3 | 7.21 | 0.73 |

Data sourced from a study on methoxy-substituted analogs which provides insights into the potential derivatization strategies for ethoxy-substituted compounds. mdpi.com

Table 2: In Vivo Anti-inflammatory Activity of Selected Compounds

| Compound | % Inhibition of Paw Edema | % Inhibition of Paw Weight |

| 5f | 63.35 | 68.26 |

| 7b | 46.51 | 64.84 |

| Celecoxib | 71.42 | 75.39 |

| Mefenamic acid | 52.38 | 57.14 |

This data illustrates the translation of in vitro potency to in vivo efficacy for lead candidates identified through SAR studies. mdpi.com

These detailed SAR studies underscore the importance of the hydrazone linkage and appropriate substitution on the appended phenyl ring for maximizing the COX-2 inhibitory potency of the phenoxyacetic acid scaffold. mdpi.comresearchgate.net Compounds such as 5f, which combines a 2-hydroxybenzoylhydrazone with the methoxyphenoxyacetic acid core, demonstrated potency comparable to the reference drug celecoxib in vitro and significant anti-inflammatory effects in vivo. mdpi.com This comprehensive approach, integrating chemical synthesis with biological evaluation, highlights the therapeutic potential of this class of compounds and provides a clear roadmap for the future design of even more potent and selective anti-inflammatory agents based on the (2-Ethoxy-6-formylphenoxy)acetic acid framework. mdpi.comnih.gov

Applications in Medicinal Chemistry and Materials Science

Utilization as a Versatile Building Block in Drug Discovery and Development

(2-Ethoxy-6-formylphenoxy)acetic acid serves as a crucial and versatile building block in the synthesis of complex molecular architectures for drug discovery. Its distinct functional groups—the carboxylic acid for amide bond formation, the aldehyde for reductive amination or hydrazone formation, and the phenoxyacetic acid moiety for establishing a core scaffold—allow for its incorporation into a wide array of organic molecules.

A prominent example of its application is in the development of potent inhibitors for Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein that is a key target in cancer therapy. reactionbiology.com In a recent study, this compound was one of the key components in the combinatorial synthesis of a library of macrocyclic drug candidates. reactionbiology.com The aldehyde group of (2-Ethoxy-6-formylphenoxy)acetic acid was utilized in a macrocyclization step via reductive amination, which was critical for creating the final complex structure of the potential therapeutic agents. reactionbiology.com The ethoxy group helps to enhance lipophilicity, a property that can be crucial for a molecule's ability to cross cell membranes.

The general structure of phenoxyacetic acid derivatives has been widely explored in the synthesis of various biologically active compounds. researchgate.netnih.gov The strategic placement of the ethoxy and formyl groups on the phenyl ring of (2-Ethoxy-6-formylphenoxy)acetic acid provides specific steric and electronic properties that can be fine-tuned in the drug design process.

Design and Development of Novel Therapeutic Agents Based on the Phenoxyacetic Acid Scaffold

The phenoxyacetic acid scaffold is a well-established pharmacophore in medicinal chemistry, and (2-Ethoxy-6-formylphenoxy)acetic acid is a key derivative for creating novel therapeutic agents. The development of Mcl-1 inhibitors highlights the potential of this scaffold in generating drugs that can block protein-protein interactions, a challenging area in drug development. reactionbiology.com

The macrocyclic compounds synthesized using (2-Ethoxy-6-formylphenoxy)acetic acid were identified as potent Mcl-1 inhibitors, demonstrating the effectiveness of this molecular scaffold in creating compounds with high affinity for their biological targets. reactionbiology.com The synthesis of these complex molecules was achieved through a multi-step process where the unique functionalities of the building block were essential for the successful construction of the final drug candidates. reactionbiology.com The research led to the identification of lead candidates with a balanced profile suitable for further development towards therapeutic use. reactionbiology.com

The table below summarizes the key details of the Mcl-1 inhibitor development.

| Target Protein | Compound Origin | Key Building Block | Resulting Compounds | Therapeutic Potential |

| Mcl-1 | DNA-Encoded Chemical Library | (2-Ethoxy-6-formylphenoxy)acetic acid | Macrocyclic Inhibitors | Anti-cancer agents |

Role in Combinatorial Chemistry and High-Throughput Library Synthesis

The utility of (2-Ethoxy-6-formylphenoxy)acetic acid is particularly evident in the context of combinatorial chemistry and high-throughput screening. These techniques aim to rapidly generate and test large numbers of diverse compounds to identify new drug leads.

In the development of Mcl-1 inhibitors, (2-Ethoxy-6-formylphenoxy)acetic acid was used in the fourth cycle of a DNA-encoded chemical library (DEL) synthesis. reactionbiology.com This process involved the creation of a massive library containing 1.5 billion unique macrocyclic compounds. reactionbiology.com The aldehyde functionality of the molecule was crucial for the final macrocyclization step, demonstrating its compatibility with large-scale combinatorial synthesis methods. reactionbiology.com The use of this building block in a successful DEL campaign underscores its value in modern drug discovery, where speed and diversity are paramount.

The table below outlines the role of the compound in the DEL synthesis.

| Library Type | Number of Compounds | Key Building Block | Role of Building Block | Outcome |

| DNA-Encoded Chemical Library | 1.5 Billion | (2-Ethoxy-6-formylphenoxy)acetic acid | Component in the 4th cycle of synthesis and macrocyclization | Identification of potent Mcl-1 inhibitors |

Potential in Bioconjugation and Chemical Probe Development

Bioconjugation involves the linking of a molecule to another, such as a protein, antibody, or a label, to create a new entity with combined properties. Chemical probes are small molecules used to study biological systems. The structure of (2-Ethoxy-6-formylphenoxy)acetic acid makes it a promising candidate for these applications, although specific examples beyond DEL are not yet widely reported.

The use of this compound in a DNA-encoded library is, in itself, a form of bioconjugation, as the chemical moiety is linked to a DNA tag. reactionbiology.com This demonstrates its compatibility with biological macromolecules. The aldehyde group can react with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages, respectively. This is a common strategy for attaching molecules to proteins or for developing chemical probes. The carboxylic acid group provides another handle for conjugation, typically through the formation of an amide bond with an amine group on a target molecule.

Exploration in Supramolecular Chemistry and Functional Materials Applications (e.g., Hydrazone-Based Hydrogels)

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. yu.edu.jo Functional materials, such as hydrogels, often rely on these principles for their formation and properties. While the direct use of (2-Ethoxy-6-formylphenoxy)acetic acid in creating such materials is not yet documented, its chemical features suggest significant potential.

The aldehyde group is particularly relevant for the formation of hydrazone-based hydrogels. Hydrazones are formed through the reaction of an aldehyde with a hydrazide. This reaction is often reversible and can be used to create self-healing or stimuli-responsive hydrogels. The phenoxyacetic acid moiety can participate in hydrogen bonding and π-stacking interactions, which can help to stabilize the supramolecular assembly. researchgate.net The combination of a reactive aldehyde and a scaffold capable of non-covalent interactions makes (2-Ethoxy-6-formylphenoxy)acetic acid an intriguing candidate for the design of novel functional materials.

Future Research Directions and Unexplored Avenues

Expanding Synthetic Methodologies for Enhanced Structural Diversification

The future development of analogues of (2-Ethoxy-6-formylphenoxy)acetic acid hinges on the advancement of versatile and efficient synthetic strategies. While the foundational synthesis of phenoxyacetic acids is well-established, often involving the reaction of a phenol (B47542) with a haloacetic acid, the introduction and modification of substituents on the aromatic ring, particularly in a controlled manner, remains a key area for expansion. chemicalbook.comgoogle.com

Future synthetic endeavors should focus on:

Late-Stage Functionalization: Developing methods for the direct introduction or modification of functional groups on the (2-Ethoxy-6-formylphenoxy)acetic acid core at a late stage of the synthesis. This would allow for the rapid generation of a diverse library of analogues without the need to re-synthesize the entire molecule from scratch.

Orthogonal Protecting Group Strategies: The presence of a carboxylic acid, a formyl group, and the potential for further aromatic substitution necessitates the use of sophisticated protecting group strategies. Research into new orthogonal protecting groups that can be selectively removed in the presence of the other functionalities will be crucial for accessing a wider range of structural motifs.

Flow Chemistry and Automation: Employing flow chemistry and automated synthesis platforms could significantly accelerate the synthesis and purification of analogue libraries. These technologies would enable high-throughput screening of different reaction conditions and the rapid production of compounds for biological evaluation.

Biocatalysis: Exploring the use of enzymes to catalyze specific reactions, such as stereoselective reductions of the formyl group or hydroxylations of the aromatic ring, could provide access to novel and complex structures that are challenging to obtain through traditional chemical methods.

A key reaction for diversification is the modification of the formyl group, which can readily undergo a variety of transformations including oxidation, reduction, and condensation reactions to introduce new functionalities. cymitquimica.com

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While derivatives of phenoxyacetic acids have shown promise in various biological contexts, a detailed mechanistic understanding of how (2-Ethoxy-6-formylphenoxy)acetic acid and its analogues interact with biological targets at the molecular level is largely unexplored. Future research should aim to elucidate these mechanisms through a combination of experimental and computational approaches.

Key areas of investigation include:

Target Identification and Validation: For any observed biological activity, identifying the specific protein or nucleic acid target is paramount. Techniques such as affinity chromatography, chemical proteomics, and genetic screens can be employed to pull down binding partners and validate them as bona fide targets.

Structural Biology: Obtaining high-resolution crystal structures of the compound or its analogues in complex with their biological targets will provide invaluable insights into the specific molecular interactions that govern binding and activity. This information is critical for structure-based drug design.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be used to predict binding modes, estimate binding affinities, and understand the dynamic behavior of the compound-target complex. mdpi.commdpi.comnih.govnih.gov These computational studies can guide the design of new analogues with improved binding characteristics.

Role of Specific Functional Groups: A systematic investigation into the role of the ethoxy and formyl groups in biological activity is needed. The ethoxy group may influence lipophilicity and membrane permeability, while the formyl group could participate in key hydrogen bonding or covalent interactions with the target. cymitquimica.commdpi.com

A recent study on phenoxyacetic acid derivatives as selective COX-2 inhibitors provides a template for such mechanistic investigations. The study utilized molecular modeling to understand the interactions of the compounds with the COX-2 enzyme. mdpi.com

Rational Design of Next-Generation Analogues with Improved Efficacy and Selectivity

Building upon a deeper mechanistic understanding, the rational design of next-generation analogues with enhanced efficacy and selectivity is a primary goal. This involves a continuous cycle of design, synthesis, and biological evaluation, informed by structure-activity relationships (SAR).

Future strategies for rational design should incorporate:

Bioisosteric Replacement: Systematically replacing functional groups with bioisosteres to fine-tune the physicochemical and pharmacological properties of the molecule. For example, the carboxylic acid could be replaced with other acidic groups like a tetrazole, or the formyl group could be substituted with other hydrogen bond acceptors.

Conformational Constraint: Introducing conformational rigidity into the molecule, for instance by cyclization or the introduction of bulky groups, can lock it into a bioactive conformation and improve binding affinity and selectivity.

Fragment-Based Drug Discovery: Deconstructing the molecule into its key fragments (the phenoxyacetic acid core, the ethoxy group, and the formyl group) and then systematically building up new analogues by combining these fragments with other chemical moieties can lead to the discovery of novel and potent compounds.

The following table illustrates a hypothetical SAR study for a series of (2-Ethoxy-6-formylphenoxy)acetic acid analogues, highlighting how systematic modifications can be correlated with biological activity.

Emerging Applications in Chemical Biology and Advanced Materials Science

The unique chemical functionalities of (2-Ethoxy-6-formylphenoxy)acetic acid make it an attractive candidate for applications beyond traditional medicinal chemistry, particularly in the fields of chemical biology and materials science.

Potential applications to be explored include:

Chemical Probes: The reactive formyl group can be utilized to develop chemical probes for labeling and identifying specific biomolecules. google.com For instance, the formyl group can react with aminooxy or hydrazine-functionalized tags, such as fluorescent dyes or biotin, to create probes for imaging or affinity-based pulldown experiments. nih.govlumiprobe.comnih.gov